

Dawn of a Powerful Reagent: The History and Discovery of Sodium Amide

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Compound of Interest

Compound Name: Sodium amide

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A comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of **sodium amide**, a pivotal reagent in organic chemistry.

Executive Summary

Sodium amide (NaNH_2), a potent base in organic synthesis, boasts a rich history intertwined with the pioneering age of alkali metal chemistry. First synthesized in the early 19th century, its utility as a strong, non-nucleophilic base has cemented its role in critical chemical transformations, from the formation of alkynes to the synthesis of complex heterocyclic compounds. This guide provides an in-depth exploration of the discovery of **sodium amide**, its key chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of its significant reaction pathways and applications in modern chemistry and drug development.

A Moment in History: The Discovery of Alkali Metal Amides

While the exact first synthesis of **sodium amide** is not definitively documented, the discovery of the first alkali metal amide is credited to the eminent French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard. In their seminal work, "Recherches physico-chimiques" (Physico-Chemical Research), published in 1811, they described the synthesis of potassium amide (KNH_2) by heating potassium hydride with dry ammonia.^[1] Given their

contemporaneous and parallel investigations into the properties of both potassium and sodium, it is highly probable that they also synthesized **sodium amide** using a similar method around the same period. Their groundbreaking research laid the foundation for the entire class of metal amide reagents that are indispensable in modern synthetic chemistry.

Core Chemical and Physical Properties

Sodium amide is a white, crystalline solid when pure, though commercial preparations are often gray due to the presence of trace amounts of metallic iron from the manufacturing process.[2] It is highly reactive, particularly with water, and must be handled with care in an inert atmosphere.

Property	Value	Reference
Chemical Formula	NaNH_2	[2]
Molar Mass	39.01 g/mol	[2]
Melting Point	210 °C (410 °F; 483 K)	[2]
Boiling Point	400 °C (752 °F; 673 K)	[2]
Density	1.39 g/cm ³	[2]
Solubility	Reacts violently with water. Soluble in liquid ammonia.	[2]
pKa of conjugate acid (NH_3)	~38	[3]

Synthesis of Sodium Amide: Experimental Protocols

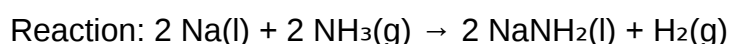
The synthesis of **sodium amide** can be achieved through several methods. The two most common laboratory and industrial preparations involve the reaction of sodium metal with ammonia.

Reaction of Sodium with Gaseous Ammonia (High-Temperature Method)

This method involves passing dry ammonia gas over molten sodium.

Protocol:

- Place clean, dry sodium metal in a reaction tube made of a material resistant to high temperatures and sodium vapor (e.g., iron or nickel).
- Heat the reaction tube to a temperature of 350-400 °C to melt the sodium.
- Pass a stream of dry ammonia gas over the molten sodium. The reaction is exothermic and will proceed to completion, yielding molten **sodium amide**.
- The molten **sodium amide** can be cooled and solidified under an inert atmosphere.



Reaction of Sodium with Liquid Ammonia (Catalytic Method)

This is a more common and convenient laboratory-scale preparation that occurs at a much lower temperature.

Protocol:

- Assemble a three-necked flask equipped with a cold finger condenser (charged with dry ice/acetone), a gas inlet, and a stirring bar.
- Cool the flask to -78 °C using a dry ice/acetone bath.
- Condense anhydrous ammonia gas into the flask.
- Add a catalytic amount of iron(III) nitrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$) to the liquid ammonia. The solution will turn a rusty brown color.^[4]
- Slowly add small, clean pieces of sodium metal to the stirred liquid ammonia solution. The initial deep blue color of the solvated electrons will gradually fade as the sodium reacts to form **sodium amide**.
- The reaction is complete when the blue color no longer persists, and a gray precipitate of **sodium amide** is formed.

- The liquid ammonia can be allowed to evaporate, leaving behind the solid **sodium amide**, which should be stored under an inert atmosphere.

Reaction: $2 \text{Na(s)} + 2 \text{NH}_3(\text{l}) \xrightarrow{\text{Fe(NO}_3)_3 \text{ catalyst}} 2 \text{NaNH}_2(\text{s}) + \text{H}_2(\text{g})$

Key Reaction Pathways and Applications

Sodium amide's utility stems from its powerful basicity and its relatively low nucleophilicity, making it an excellent reagent for deprotonation reactions without competing nucleophilic attack.

Deprotonation of Terminal Alkynes

One of the most common applications of **sodium amide** is the deprotonation of terminal alkynes to form sodium acetylides. These acetylides are potent nucleophiles that can undergo subsequent reactions, such as alkylation, to form internal alkynes.

Caption: Deprotonation of a terminal alkyne using **sodium amide**.

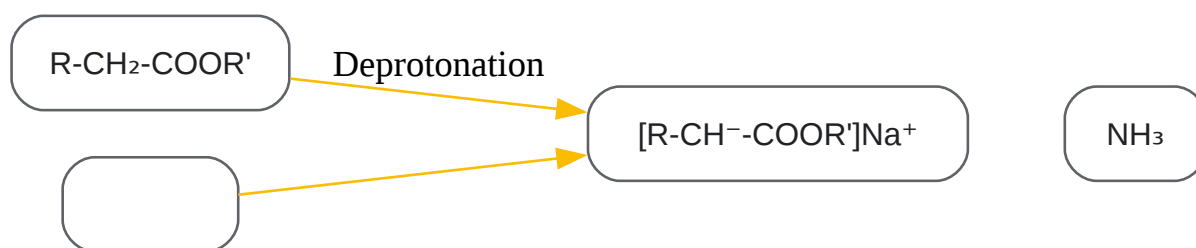
Elimination Reactions: Synthesis of Alkynes from Dihalides

Sodium amide is a strong enough base to effect double dehydrohalogenation of vicinal or geminal dihalides to produce alkynes. This is a crucial method for the synthesis of carbon-carbon triple bonds.

Caption: Double dehydrohalogenation of a dihalide to form an alkyne.

Claisen Condensation and Related Reactions

In reactions like the Claisen condensation, **sodium amide** can be used to deprotonate the α -carbon of an ester, forming an enolate, which is a key intermediate.

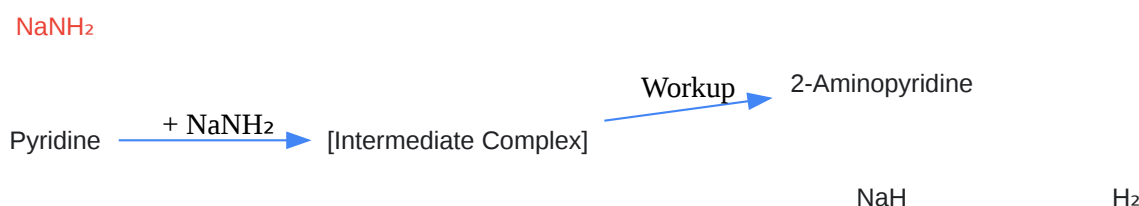


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Caption: Initiation step of the Claisen condensation using **sodium amide**.

Synthesis of Heterocyclic Compounds

Sodium amide is employed in various cyclization reactions to form heterocyclic compounds. A notable example is the Chichibabin reaction, where it is used to aminate pyridines and other nitrogen-containing heterocycles.



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Caption: Simplified pathway of the Chichibabin reaction.

Safety and Handling

Sodium amide is a hazardous substance that requires careful handling.

- **Reactivity with Water:** It reacts violently with water, producing flammable ammonia gas and corrosive sodium hydroxide. All reactions and handling must be conducted under anhydrous conditions.

- Air Sensitivity: **Sodium amide** reacts with air and moisture to form oxidation products that can be explosive. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2]
- Color Change: A yellow or brownish discoloration of **sodium amide** indicates the formation of potentially explosive oxidation and peroxide products. Such material should be destroyed with extreme caution by slowly adding it to a large volume of a non-reactive solvent like toluene, followed by the careful, portion-wise addition of a proton source like isopropanol.
- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves, must be worn when handling **sodium amide**.

Conclusion

From its discovery in the nascent stages of modern chemistry to its continued use in cutting-edge research and industrial processes, **sodium amide** has proven to be a remarkably versatile and powerful reagent. Its ability to act as a strong base for the formation of carbanions and to facilitate a wide range of synthetic transformations underscores its enduring importance in the fields of chemistry and drug development. A thorough understanding of its history, properties, and safe handling is paramount for any researcher seeking to harness its synthetic potential.

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